molecular formula C11H10F3NO4 B2865014 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid CAS No. 477847-78-2

4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid

Cat. No.: B2865014
CAS No.: 477847-78-2
M. Wt: 277.199
InChI Key: UXHNDWIFAYRZDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid typically involves the reaction of 4-aminomethylbenzoic acid with 2,2,2-trifluoroethoxycarbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzoic acid
  • 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)phenylacetic acid
  • 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzamide

Uniqueness

4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group imparts high lipophilicity, while the aminomethyl and carboxylic acid groups provide versatile sites for chemical modifications and interactions .

Properties

IUPAC Name

4-[(2,2,2-trifluoroethoxycarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-10(18)15-5-7-1-3-8(4-2-7)9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHNDWIFAYRZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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